4-(acetylamino)-N-(4-hydroxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-12-4-2-11(3-5-12)15(20)17-13-6-8-14(19)9-7-13/h2-9,19H,1H3,(H,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGOUVPJEDUBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357848 | |
| Record name | STK156124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57790-88-2 | |
| Record name | 4-(Acetylamino)-N-(4-hydroxyphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57790-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | STK156124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide typically involves the acetylation of 4-aminophenol followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acetylation and coupling reactions. The process can be summarized as follows:
Acetylation: 4-aminophenol is reacted with acetic anhydride in the presence of a base to form 4-acetamidophenol.
Coupling: 4-acetamidophenol is then reacted with benzoyl chloride in the presence of a base to yield 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-(4-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its role as a building block in the synthesis of various pharmaceuticals. Its structural features facilitate modifications that enhance biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antidiabetic properties.
Antimicrobial Activity
Research has demonstrated that derivatives of 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A study reported broad-spectrum activity against strains such as Staphylococcus aureus, Micrococcus luteus, and Saccharomyces cerevisiae, with inhibition rates exceeding 90% for certain derivatives .
Antidiabetic Properties
The compound has shown promising results in inhibiting key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. In vitro assays indicated a concentration-dependent inhibition, with values reaching 93.2% for α-amylase and 73.7% for α-glucosidase . These findings suggest potential applications in managing diabetes by controlling postprandial blood glucose levels.
Pharmacological Applications
The pharmacological profile of 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide includes several therapeutic indications:
Anti-inflammatory Effects
Compounds derived from this benzamide have been investigated for their anti-inflammatory properties. They may act through pathways that modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Cardiovascular Health
The compound's derivatives have been linked to beneficial effects on lipid metabolism and cardiovascular health. They activate Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial in regulating lipid and glucose metabolism. This action positions them as potential therapeutic agents for metabolic syndrome, dyslipidemias, and type 2 diabetes .
Biochemical Research
In biochemical studies, 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide has been utilized to explore interactions with DNA. Studies indicate that certain derivatives can bind to DNA, suggesting their potential as anticancer agents. The interaction studies revealed hyperchromic effects in spectral bands, indicating binding affinity .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
In a recent study, a series of benzamide derivatives were synthesized from 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide and evaluated for antimicrobial efficacy. The results indicated that modifications at the aromatic ring significantly enhanced activity against resistant bacterial strains.
Case Study 2: Antidiabetic Mechanism
Another research project focused on the antidiabetic properties of the compound's derivatives by assessing their impact on glucose uptake in muscle cells. The study found that certain derivatives not only inhibited enzyme activity but also enhanced glucose transport mechanisms.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)-4-nitrobenzamide
- Structure: Replaces the acetylamino group with a nitro (-NO₂) substituent.
- Properties : Exhibits 90% planarity between aromatic rings and forms intermolecular N–H···O and O–H···O hydrogen bonds, enabling layer stacking in crystals.
- Applications : Used in high-performance polymers due to exceptional thermal stability (>400°C) and chemical resistance. Its planar structure enhances polymer solubility and mechanical strength .
4-(Dimethylamino)-N-(4-hydroxyphenyl)benzamide (8m)
- Structure: Substitutes acetylamino with dimethylamino (-N(CH₃)₂).
- Synthesis: Derived from 4-(N,N-dimethylamino)benzoic acid and 4-hydroxyphenylamine.
- ESI-MS data confirm a molecular ion peak at m/z 269.1 .
4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP)
- Structure : Replaces the 4-hydroxyphenyl group with a 2,6-dimethylphenyl moiety.
- Pharmacokinetics : A metabolite of the anticonvulsant LY201116, ADMP undergoes further hydroxylation to form HADMP. In rats, it achieves 92% plasma radioactivity within 2 hours post-administration .
Functional Analogues
N4-Acetylsulfabenzamide (Compound 3)
4-(Acetylamino)-N-[2-amino-5-(thiophen-2-yl)-phenyl]-benzamide
- Structure : Adds a thiophene ring to the aniline group.
- Application: Designed as an HDAC-2 inhibitor using e-pharmacophore modeling. Key interactions include three aromatic rings and H-bond donors/acceptors for enhanced binding .
N-(4-Hydroxyphenyl)-4-tert-butylbenzamide
- Structure: Substitutes acetylamino with a bulky tert-butyl (-C(CH₃)₃) group.
- Activity : Exhibits analgesic activity in mice (Mus musculus), outperforming paracetamol at 100 mg/kg (78% pain inhibition vs. 48%) .
Table 1: Structural and Functional Comparison
Key Findings and Implications
- Structural Flexibility: The 4-hydroxyphenyl group enhances hydrogen bonding (e.g., polymer stability in nitro derivatives ), while acetylamino boosts HDAC inhibition .
- Substituent Impact : Bulky groups (e.g., tert-butyl) improve analgesic activity but reduce solubility , whereas electron-withdrawing groups (nitro) favor thermal stability .
- Metabolic Pathways : N-Acetylation is a common metabolic step, as seen in ADMP and CI-994, but hydroxylation patterns dictate excretion profiles .
Biological Activity
4-(Acetylamino)-N-(4-hydroxyphenyl)benzamide, commonly referred to as a benzamide derivative, has garnered attention in scientific research due to its potential biological activities. This compound is structurally characterized by an acetylamino group and a hydroxyphenyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 208.22 g/mol
- CAS Number : 57790-88-2
The biological activity of 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and gene repression. Inhibition of these enzymes can result in increased acetylation of histones, promoting gene expression associated with cell cycle regulation and apoptosis.
Key Mechanisms:
- Histone Acetylation : The compound enhances the acetylation status of histones, which has been linked to the activation of tumor suppressor genes and inhibition of oncogenes.
- Antioxidant Activity : The hydroxy group on the phenyl ring may confer antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activities
Research indicates that 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide exhibits various biological activities:
Anticancer Activity
Several studies have demonstrated that this compound possesses anticancer properties:
- Cell Line Studies : In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including leukemia and breast cancer cells. For instance, it has been reported to have an IC value of approximately 25 µM against MV-4-11 leukemia cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Models : In animal models, treatment with this benzamide derivative resulted in reduced inflammatory markers in tissues subjected to injury or disease states.
Case Studies
- Leukemia Cell Line Study :
- Heart Failure Model :
Data Table: Summary of Biological Activities
Q & A
Q. What methodologies assess stability under various conditions?
- Methodological Answer : Accelerated stability studies include:
- Thermal Stress : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via HPLC.
- Oxidative Stress : Expose to 0.1% H₂O₂; monitor peroxide adducts via LC-MS.
- Photolysis : Use ICH Q1B guidelines (UV light, 1.2 million lux·hr) to detect photo-oxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
